3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-Benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a benzyl group at the N3 position and a thioether-linked 1,2,4-oxadiazolylmethyl substituent at the C2 position. The 1,2,4-oxadiazole ring is substituted with a 4-fluorophenyl group, which enhances electronic delocalization and may influence binding affinity in biological systems. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBMUSLYSWWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether functionalities. The general synthetic route can be outlined as follows:
- Formation of Quinazolinone Core : This is achieved through the condensation of appropriate aromatic amines with carbonyl precursors.
- Introduction of Oxadiazole Moiety : The oxadiazole ring is formed by cyclization reactions involving 4-fluorophenyl derivatives.
- Thioether Formation : The final step involves the introduction of the benzyl group via thioether linkage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including our compound of interest. For instance, a related compound was tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 18.3 to 30.1 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25.6 ± 0.5 |
| Escherichia coli | 24.3 ± 0.4 |
| Pseudomonas aeruginosa | 30.1 ± 0.6 |
Antioxidant Activity
Quinazolinones are known for their antioxidant properties. The antioxidant activity of similar compounds has been evaluated using assays like DPPH and ABTS, where compounds containing hydroxyl groups exhibited enhanced activity . The presence of a hydroxyl group in ortho or para positions relative to other substituents was found to significantly increase the antioxidant capacity.
The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted:
- Enzyme Inhibition : These compounds often act as inhibitors for key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication processes and leading to cell death in susceptible organisms .
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a structurally similar quinazolinone exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for our compound .
- Antioxidant Properties : Research indicated that certain substitutions on the quinazolinone scaffold could enhance metal-chelating abilities and antioxidant activity, particularly in compounds with multiple hydroxyl groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a quinazolinone core, oxadiazole moiety, and a benzyl group. The synthesis typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of appropriate hydrazones with carboxylic acids or their derivatives.
- Thioether Formation : The introduction of the thioether group enhances the compound's lipophilicity and biological activity.
- Quinazolinone Synthesis : The final step involves cyclization to form the quinazolinone structure.
These steps can be optimized using various methods such as ultrasound-assisted synthesis to improve yields and reduce reaction times .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Several studies have demonstrated that derivatives of quinazolinones possess significant antimicrobial activity. The oxadiazole component contributes to this effect by enhancing the interaction with microbial targets. For instance, compounds similar to 3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown promising results against various bacterial strains with minimal inhibitory concentrations (MICs) below 10 µg/mL .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been noted in various cancer cell lines. Specifically, studies have indicated that it can induce apoptosis in HeLa cells and other tumor models. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of quinazolinone derivatives. The inhibition of pro-inflammatory cytokines suggests that compounds like this compound could be developed for treating inflammatory diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited an IC50 value less than 5 µg/mL, suggesting strong antimicrobial properties attributed to the oxadiazole functionality .
Case Study 2: Anticancer Mechanisms
In vitro studies on HeLa cells treated with this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased early and late apoptosis markers, indicating its potential as an anticancer agent through apoptosis induction .
Comparison with Similar Compounds
Chlorobenzyl Analogs
The compound 3-(4-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034326-72-0) replaces the benzyl group with a 4-chlorobenzyl moiety.
Fluorobenzyl Derivatives
3-(4-Fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034461-41-9) introduces a 4-fluorobenzyl group and a methylthio substituent on the oxadiazole’s phenyl ring. The methylthio group enhances lipophilicity, which may improve membrane permeability but could also increase off-target interactions .
Modifications to the 1,2,4-Oxadiazole Ring
Positional Isomerism of Fluorophenyl Substitutents
In 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (), the fluorine atom is shifted from the para to ortho position on the oxadiazole’s phenyl ring.
Oxadiazole vs. Triazole or Oxazole Rings
- Triazole Derivatives: 3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one () replaces the oxadiazole with a 1,2,4-triazole ring. This analog exhibited potent antibacterial activity (EC50 = 22.1 μg/mL against Xanthomonas axonopodis), attributed to the electron-withdrawing trifluoromethyl group enhancing target interactions .
- Oxazole Derivatives : 2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (CAS 1114654-46-4) substitutes oxadiazole with an oxazole ring. The methyl group on oxazole increases steric bulk, which may reduce conformational flexibility and biological activity .
Thioether Linker Modifications
Ethoxy Group Substitutions
The ethoxy group improves solubility due to its hydrophilic nature but may reduce metabolic stability via cytochrome P450-mediated oxidation .
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzyl or oxadiazole rings enhance polarity and may improve target specificity, while lipophilic groups (e.g., methylthio) increase membrane permeability .
Heterocyclic Core : The 1,2,4-oxadiazole ring provides metabolic stability compared to triazole or oxazole analogs, but triazole derivatives exhibit superior antibacterial activity due to stronger hydrogen-bonding interactions .
Structural Characterization : DFT-based NMR analysis (as in ) is critical for confirming tautomeric forms, which influence reactivity and bioactivity .
Q & A
Q. What are the key synthetic routes for preparing this quinazolinone-oxadiazole hybrid compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinazolinone core. For example, reacting anthranilic acid derivatives with carbonyl-containing reagents (e.g., thiophen-2-carboxylic acid) under reflux conditions to generate intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one .
- Step 2 : Synthesis of the 1,2,4-oxadiazole moiety. This often involves cyclization of amidoximes with activated carboxylic acid derivatives under basic conditions .
- Step 3 : Coupling the quinazolinone and oxadiazole units via a thioether linkage. For instance, using K₂CO₃ in dry methanol under reflux to facilitate nucleophilic substitution .
- Purification : Recrystallization from methanol/acetone (1:1) or column chromatography is commonly employed .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks confirm the core structure?
- IR Spectroscopy : Key peaks include C=O stretching (~1660 cm⁻¹, quinazolinone), C-S (~700 cm⁻¹, thioether), and C=N (~1600 cm⁻¹, oxadiazole) .
- ¹H/¹³C NMR : The quinazolinone C=O carbon appears at ~160 ppm. Aromatic protons from the 4-fluorophenyl group show splitting due to fluorine coupling (~7.2–7.8 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 495 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the coupling of the oxadiazole and quinazolinone moieties?
- Catalyst Screening : Use of phase-transfer catalysts (e.g., PEG-400 with Bleaching Earth Clay) improves interfacial reactivity in heterogeneous systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of thiol intermediates compared to methanol .
- Temperature Control : Maintaining 70–80°C during coupling minimizes side reactions like oxidation of the thioether group .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What computational strategies are effective in predicting binding interactions with microbial enzyme targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Key residues (e.g., Phe149, Tyr158) may form π-π stacking with the fluorophenyl group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity using Hammett constants .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity and physicochemical properties?
- Lipophilicity : Fluorine substitution increases logP by ~0.5 units compared to chlorine, enhancing membrane permeability (measured via shake-flask method) .
- Enzymatic Stability : The 4-fluorophenyl group reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs (assayed via liver microsomes) .
- Bioactivity Trends : Fluorine enhances antibacterial potency (e.g., MIC of 2 µg/mL vs. S. aureus) due to improved target binding, while bulkier groups (e.g., bromine) may sterically hinder activity .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| IR | C=O stretch: 1660 cm⁻¹ | |
| ¹H NMR (CDCl₃) | Fluorophenyl protons: δ 7.2–7.8 (d, J=8 Hz) | |
| ¹³C NMR | Quinazolinone C=O: δ 160 ppm |
Q. Table 2: Optimization Parameters for Coupling Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | K₂CO₃ (anhydrous) | 79% |
| Solvent | Methanol/acetone (1:1) | High purity |
| Temperature | 70–80°C | Minimizes byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
